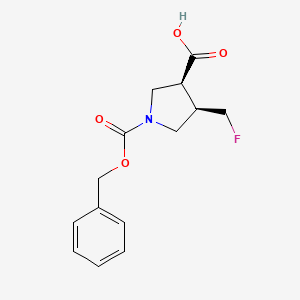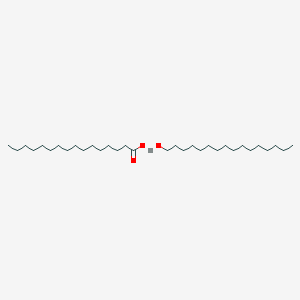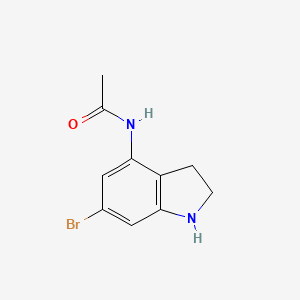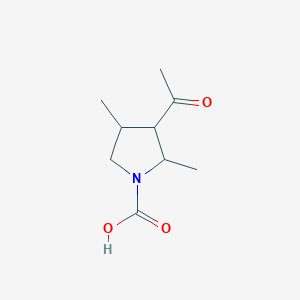
3-Acetyl-2,4-dimethylpyrrolidine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-2,4-dimethylpyrrolidine-1-carboxylic acid is an organic compound with a pyrrolidine ring structure. This compound is characterized by the presence of an acetyl group at the third position, two methyl groups at the second and fourth positions, and a carboxylic acid group at the first position. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2,4-dimethylpyrrolidine-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-acetyl-2,4-dimethylpyrrole with a suitable carboxylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride in a solvent like N,N-dimethylformamide at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2,4-dimethylpyrrolidine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
3-Acetyl-2,4-dimethylpyrrolidine-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetyl-2,4-dimethylpyrrolidine-1-carboxylic acid involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins or other biomolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpyrrolidine-1-carboxylic acid: Lacks the acetyl group, resulting in different chemical properties and reactivity.
3-Acetyl-2-methylpyrrolidine-1-carboxylic acid: Has only one methyl group, affecting its steric and electronic properties.
3-Acetyl-4-methylpyrrolidine-1-carboxylic acid: Similar to the previous compound but with the methyl group at a different position.
Uniqueness
3-Acetyl-2,4-dimethylpyrrolidine-1-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
858273-50-4 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-acetyl-2,4-dimethylpyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-5-4-10(9(12)13)6(2)8(5)7(3)11/h5-6,8H,4H2,1-3H3,(H,12,13) |
InChI Key |
LBUSRAAGBCFQPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(C1C(=O)C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



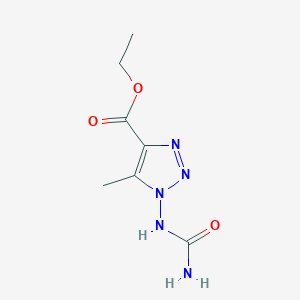
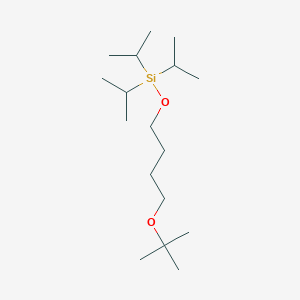
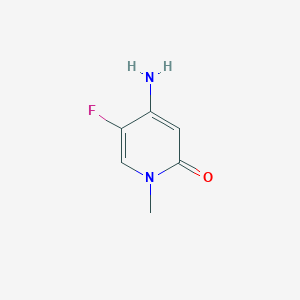

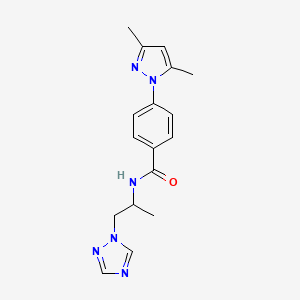
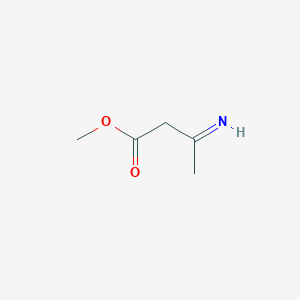
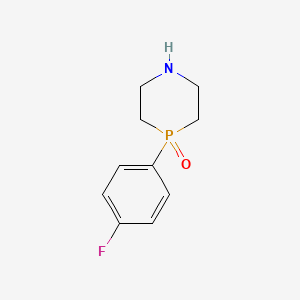
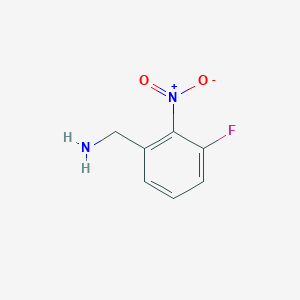
![(S)-N-(2-(1H-Imidazol-5-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B13122887.png)
